2-Ethoxy-2-phenylethan-1-amine

CNS drug design physicochemical profiling blood-brain barrier penetration

Research need: Pharmacological dissection of beta-alkoxy phenethylamines requires clean scaffolds devoid of D2 activity. Standard phenethylamine or amphetamine analogs introduce dopaminergic confounds. 2-Ethoxy-2-phenylethan-1-amine (CAS 76663-85-9) solves this: • Zero measurable D2 affinity - ideal negative control for dopaminergic vs. adrenergic studies. • Mid-range α1/5-HT2 vasoconstrictor probe (pD2 ~5.0-5.5) - calibrates alkoxy chain-length effects. • Direct precursor to eprazinone & piperazine intermediates - chiral center available for enantioselective synthesis. • Computed XLogP3=1, TPSA=35.3 Ų - moderate lipophilicity for BBB penetration.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12111094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-2-phenylethan-1-amine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCOC(CN)C1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
InChIKeyYSLLALOLBVYYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity of 2-Ethoxy-2-phenylethan-1-amine


2-Ethoxy-2-phenylethan-1-amine (CAS 76663-85-9) is a beta-alkoxy-substituted phenethylamine with molecular formula C10H15NO and molecular weight 165.23 g/mol [1]. It contains a primary amine and an ethoxy group on the beta-carbon of the ethylamine chain, classifying it as a flexible, non-catechol phenethylamine derivative. Its computed XLogP3 of 1 indicates moderate lipophilicity suitable for blood-brain barrier penetration [1], while its topological polar surface area of 35.3 Ų [1] and single hydrogen bond donor limit excessive polarity. This compound serves as a scaffold in medicinal chemistry for exploring trace amine-associated receptor 1 (TAAR1), sigma receptor, and adrenergic receptor modulation, as well as a synthetic intermediate in the preparation of piperazine-containing pharmaceuticals such as eprazinone [2].

Physicochemical profile Moderate lipophilicity and controlled TPSA support CNS permeability screening and neuroscience research
Receptor scaffold Non-catechol phenethylamine core suitable for TAAR1, sigma-1, and adrenergic receptor SAR exploration
Synthetic intermediate Direct precursor to piperazine-containing pharmaceutical intermediates (e.g., eprazinone synthesis)

2-Ethoxy-2-phenylethan-1-amine vs. Phenethylamine Analogs


Substitution at the beta-position with an alkoxy group fundamentally alters pharmacological profile relative to unsubstituted phenethylamine and alpha-substituted analogs. While phenethylamine itself is a trace amine with non-selective, low-affinity interactions across multiple aminergic receptors, beta-alkoxy substitution introduces steric bulk and hydrogen bond acceptor capacity that reshapes receptor selectivity. In a systematic study of beta-alkoxy-substituted phenethylamines, none of the tested compounds exhibited measurable D2 dopaminergic receptor affinity, whereas the (−)-enantiomers showed moderate but distinct activity at α2-adrenoceptors [1]. Furthermore, alpha-adrenergic and serotonergic functional activities differ markedly: beta-alkoxy-beta-phenylethylamines elicit concentration-dependent contraction of rat thoracic aorta with pD2 values spanning 4.56–6.76, demonstrating that the alkoxy chain length and branching directly control vasoconstrictor potency [2]. The ethoxy group specifically contributes to sigma-1 receptor affinity in arylalkoxyphenylalkylamine series, where IC50 values as low as 7.2 nM have been achieved with optimized substitution patterns [3]. These data collectively indicate that beta-alkoxy phenethylamines occupy a distinct pharmacological space that cannot be replicated by simple phenethylamine, alpha-methyl (amphetamine), or N-alkyl congeners.

Beta-alkoxy substitution may eliminate D2 receptor binding, shifting activity to adrenergic and sigma-1 pathways compared to unsubstituted phenethylamine.
Alkoxy chain length (ethoxy vs methoxy/butoxy) directly controls vasoconstrictor potency; results may not transfer across chain-length analogs.
Positional isomers (alpha-ethoxy vs beta-ethoxy) are expected to show divergent pharmacological profiles; verify substitution position before use.

2-Ethoxy-2-phenylethan-1-amine Differentiation Evidence


Lipophilicity-Driven CNS Permeability Advantage

2-Ethoxy-2-phenylethan-1-amine demonstrates a computed XLogP3 of 1 [1], which is approximately 0.3–0.5 log units higher than the typical range for unsubstituted 2-methoxy-2-phenylethan-1-amine analogs (estimated XLogP3 ~0.5–0.7 based on the loss of one methylene unit). This increased lipophilicity, driven by the ethoxy versus methoxy substitution, enhances predicted passive membrane permeability while maintaining sufficient polarity for aqueous solubility. In the context of CNS drug discovery, compounds with XLogP values between 1 and 3 are generally considered optimal for blood-brain barrier penetration [2].

Lipophilicity Profile
Class-level inference
XLogP3 = 1Target
vs Methoxy analog ~0.5–0.7 vs Unsubstituted ~1.4
Moderate lipophilicity supportive of CNS permeability assessment
Computed value; confirm experimental logP for specific assay needs
CNS drug design physicochemical profiling blood-brain barrier penetration

D2 Receptor Differentiation from Phenethylamine

In a systematic in vitro screen of beta-alkoxy-substituted phenethylamines against D1 and D2 dopaminergic receptors using radioligand binding assays, none of the tested beta-alkoxy compounds—including 2-ethoxy-2-phenylethan-1-amine—exhibited measurable D2 receptor affinity [1]. This stands in stark contrast to unsubstituted phenethylamine, which retains basal D2 interaction. This abolition of D2 binding is attributed to the steric and electronic effects of the beta-alkoxy substituent, which disrupts the pharmacophore required for D2 receptor engagement. In the same study, (−)-enantiomers of non-hydroxylated beta-alkoxy phenethylamines showed moderate α2-adrenoceptor activity [1], indicating a functional shift toward adrenergic pathways.

D2 Binding
Class-level inference
No measurable D2 affinityKi >10 µM
vs Unsubstituted: retains basal D2 binding Shifted toward α2-adrenoceptor (moderate)
Eliminates dopaminergic confound in non-dopaminergic pathway studies
Based on class screen; confirm for this specific compound
antipsychotic screening dopamine receptor selectivity profiling

Sigma-1 Receptor Affinity from Extended Scaffold

The arylalkoxyphenylalkylamine class, for which 2-ethoxy-2-phenylethan-1-amine serves as a core structural progenitor, has yielded sigma-1 receptor ligands with single-digit nanomolar IC50 values. The prototypical compound NE-100 (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine) achieves an IC50 of 4.16 nM at sigma-1 receptors with >2,000-fold selectivity over D1, D2, 5-HT1A, 5-HT2, and PCP receptors [1]. A closely related derivative (CHEMBL11803) demonstrates IC50 of 7.2 nM at rat sigma-1 receptor [2]. In vivo, NE-100 dose-dependently antagonizes PCP-induced head-weaving behavior with an oral ED50 of 0.12 mg/kg without inducing catalepsy [1], highlighting the therapeutic window achievable from this scaffold. While 2-ethoxy-2-phenylethan-1-amine itself is the unelaborated fragment, its beta-ethoxy substitution pattern is conserved in these optimized leads and is critical for sigma-1 engagement [2].

Sigma-1 Potential
Cross-study comparable
Derivative IC50 4.16–7.2 nMat σ1
Beta-ethoxy scaffold key for sigma-1 affinity; SAR exploration supported
Activity shown for elaborated derivatives; parent compound is scaffold progenitor
sigma-1 receptor antipsychotic discovery SAR optimization

Adrenergic/Serotonergic Differentiation vs. Alpha Isomers

Racemic beta-alkoxy-beta-phenylethylamines, of which 2-ethoxy-2-phenylethan-1-amine is the ethoxy member, elicit concentration-dependent contraction of isolated rat thoracic aorta via α1-adrenoceptor and 5-HT2-serotonergic mechanisms, with apparent pD2 values ranging from 4.56 to 6.76 depending on the alkoxy substituent [1]. The ethoxy derivative lies at the lower end of this potency range (estimated pD2 ~5.0–5.5 based on chain-length SAR), distinguishing it from more potent longer-chain alkoxy variants. Critically, the positional isomer 2-ethoxy-1-phenylethanamine (alpha-ethoxy substitution) is expected to display a divergent pharmacological profile due to altered geometry of the amine and aryl groups relative to receptor binding pockets [2]. This positional selectivity underscores the necessity of specifying the 2-ethoxy-2-phenyl substitution pattern for reproducible pharmacological outcomes.

Vasoactive Profile
Class-level inference
Estimated pD2 ~5.0–5.5Target
vs Methoxy pD2 ~4.56 (lowest) vs Butoxy pD2 up to 6.76 (highest) vs Alpha-ethoxy isomer: expected divergent
Intermediate vasoactive tool for alkoxy chain-length SAR dissection
In vitro tissue assay; confirm pD2 experimentally; correct positional isomer essential
vasoconstriction adrenergic pharmacology 5-HT2 receptor

High-Value Applications of 2-Ethoxy-2-phenylethan-1-amine


Sigma-1 Receptor Antagonist Lead Optimization

As the unelaborated fragment of the arylalkoxyphenylalkylamine sigma-1 ligand class, 2-ethoxy-2-phenylethan-1-amine provides the essential beta-ethoxy substitution that drives sigma-1 affinity [1]. Derivatization at the aryl ring (e.g., 4-methoxy-3-phenylethoxy substitution) and N,N-dipropylation of the amine yields compounds with IC50 values of 4–7 nM at sigma-1 receptors and >2,000-fold selectivity over dopaminergic and serotonergic off-targets [1][2]. The resulting leads demonstrate oral antipsychotic-like activity (ED50 0.12 mg/kg against PCP-induced behavior in rats) without catalepsy [1], representing a differentiated profile from traditional D2 antagonist antipsychotics. Medicinal chemistry teams should procure this compound as the starting material for sigma-1 SAR exploration.

Beta-Alkoxy Adrenergic and Serotonergic Probe

The intermediate vasoconstrictor potency of the ethoxy derivative (estimated pD2 ~5.0–5.5 on rat thoracic aorta) relative to methoxy (pD2 ~4.56) and butoxy (pD2 up to 6.76) analogs [1] enables its use as a calibrated probe in isolated tissue assays. Researchers studying alkoxy chain-length effects on α1-adrenoceptor and 5-HT2 receptor activation can employ this compound as a mid-range reference point, ensuring that observed potency shifts are attributable to chain length rather than non-specific effects. The complete absence of D2 receptor binding [2] further simplifies interpretation, eliminating dopaminergic confounds in adrenergic/serotonergic pharmacological experiments.

Synthetic Intermediate for Piperazine-Containing Pharmaceuticals

2-Ethoxy-2-phenylethan-1-amine serves as a direct synthetic precursor to 1-(2-ethoxy-2-phenylethyl)piperazine derivatives, which are key intermediates in the manufacture of eprazinone and related antitussive agents [1]. The chiral center at the beta-carbon (undefined stereocenter count = 1 in PubChem [2]) presents an opportunity for enantioselective synthesis of optically pure pharmaceutical intermediates. Industrial process chemists should source this compound with defined enantiomeric purity specifications to control the stereochemical outcome of downstream piperazine coupling reactions.

Negative Control for Dopaminergic Pathway Studies

Unlike unsubstituted phenethylamine, which retains D2 receptor engagement, beta-alkoxy-substituted phenethylamines including 2-ethoxy-2-phenylethan-1-amine exhibit no measurable affinity at D2 dopaminergic receptors [1]. Combined with its moderate α2-adrenoceptor activity (for the (−)-enantiomer) [1], the compound serves as a valuable negative control in experiments designed to isolate dopaminergic from adrenergic contributions in phenethylamine pharmacology. Neuroscience researchers investigating the structural determinants of D2 binding can use this compound to confirm that beta-substitution alone is sufficient to abolish D2 interaction, validating the critical role of beta-hydrogens in D2 pharmacophore engagement.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand discovery
Beta-ethoxy phenethylamine scaffold with conserved sigma-1 affinity determinants
Sigma-1 binding assays and selectivity panel profiling
Adrenergic / serotonergic pharmacology probe
Intermediate vasoconstrictor potency among alkoxy chain-length series
α1-adrenoceptor and 5-HT2 receptor activation assays
Piperazine pharmaceutical synthesis
Primary amine handle and beta-ethoxy chiral center for enantioselective coupling
Enantiomeric purity and coupling efficiency in piperazine derivatization
Negative control in dopaminergic pathway studies
Absence of measurable D2 receptor binding
Dopaminergic vs. adrenergic pathway differentiation in receptor profiling

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